molecular formula C9H6FNO2S B8797240 Methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

Methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

Cat. No. B8797240
M. Wt: 211.21 g/mol
InChI Key: OZDBWDIHKQTRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378104B2

Procedure details

To a cooled (0° C.) solution of 3,5-difluoro-4-formylpyridine (1.00 g, 6.99 mmol) in THF (12.3 mL) was added mercaptoacetic acid methyl ester (625 μL, 6.99 mmol). The reaction stirred 1 h at 0° C. and 1 h at room temperature, and then cesium carbonate (2.28 g, 6.99 mmol) was added. The reaction then stirred a further 18 h at room temperature. The reaction mixture was then partitioned between ethyl acetate (50 mL) and brine (50 mL). The layers were separated and the organic fraction was washed with water (1×50 mL) and brine (1×25 mL), then dried over sodium sulfate, filtered, and concentrated. Purification by ISCO chromatography (20 to 40% ethyl acetate:hexanes) afforded 942 mg (64%) of the title compound as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 9.23-9.29 (m, 1 H), 8.56 (dd, J=2.0, 0.5 Hz, 1 H), 8.25 (d, J=0.8 Hz, 1 H), 3.94 (s, 3 H); MS (ESI): 212.09 [M+H]+; HPLC tR=3.17 min (ZQ3, polar—4 min).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
12.3 mL
Type
solvent
Reaction Step One
Quantity
625 μL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
2.28 g
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:10])[C:7]=1[CH:8]=O.[CH3:11][O:12][C:13](=[O:16])[CH2:14][SH:15].C(=O)([O-])[O-].[Cs+].[Cs+]>C1COCC1>[F:10][C:6]1[CH:5]=[N:4][CH:3]=[C:2]2[S:15][C:14]([C:13]([O:12][CH3:11])=[O:16])=[CH:8][C:7]=12 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=NC=C(C1C=O)F
Name
Quantity
12.3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
625 μL
Type
reactant
Smiles
COC(CS)=O
Step Three
Name
cesium carbonate
Quantity
2.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction stirred 1 h at 0° C. and 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
STIRRING
Type
STIRRING
Details
then stirred a further 18 h at room temperature
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between ethyl acetate (50 mL) and brine (50 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic fraction was washed with water (1×50 mL) and brine (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by ISCO chromatography (20 to 40% ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C2C(=CN=C1)SC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 942 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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